Para-Methoxy Ynone L2 Outperforms Eight Alkynone Ligands in PPM-Level Pd-Catalyzed Sonogashira Coupling
In a systematic head-to-head comparison of nine para-substituted aromatic alkynone ligands for Pd-catalyzed Sonogashira coupling of 4-iodoanisole with phenylacetylene, 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one (L2) delivered the highest product yield of 59%, which was further optimized to 83% by doubling the reaction time [1]. The unsubstituted ynone L1 gave 42% yield; the regioisomer L7 (methoxy on the alkynyl-side ring) gave 39% yield; the chloro-substituted L4 gave 36% yield. Crucially, alkylnone L2 enabled reduction of PdCl₂ catalyst loading to 5–10 ppm, compared with the 1–10 mol% (10,000–100,000 ppm) required by conventional Pd-phosphine systems, representing a >1,000-fold reduction in noble metal usage [1]. Classic phosphine ligands PPh₃ and X-Phos yielded only 6% and 3% respectively under identical conditions, while the no-ligand control gave 37% [1].
| Evidence Dimension | Catalytic product yield in Sonogashira coupling of 4-iodoanisole with phenylacetylene |
|---|---|
| Target Compound Data | L2: 59% yield (optimized to 83%); Pd loading 5–10 ppm |
| Comparator Or Baseline | L1 (unsubstituted): 42%; L7 (regioisomer, OMe on alkynyl ring): 39%; L4 (Cl): 36%; PPh₃: 6%; X-Phos: 3%; No ligand control: 37%; Conventional Pd loading: 1–10 mol% |
| Quantified Difference | L2 yield exceeds L1 by +17 percentage points, L7 by +20 pp, PPh₃ by +53 pp; Pd loading reduced >1,000-fold vs. conventional 1–10 mol% |
| Conditions | PdCl₂ (5 ppm), L2 (1 mol%), K₂CO₃ (2 eq.), EtOH (3 mL), 90 °C, 24 h, under air; yields by ¹H NMR |
Why This Matters
Procurement of this specific ynone enables phosphine-free Sonogashira catalysis at industrially relevant ppm Pd loadings, reducing catalyst cost and residual metal contamination in cross-coupled products.
- [1] Guo M, Zhang W, Xie Z, Wei Z, Yang J. α,β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Catalysts. 2020;10(3):302. doi:10.3390/catal10030302 View Source
